7-Aminoheptanenitrile
Overview
Description
7-Aminoheptanenitrile is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.2 . .
Synthesis Analysis
The synthesis of this compound can be achieved through aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions . This method is highly efficient, highly chemoselective, and metal-free . Another approach involves the reaction of this compound with a compound of Formula IV .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis
The reactions of amines involve alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Scientific Research Applications
Synthesis of Novel Compounds :
- Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives were synthesized, showing good antibacterial and anti-tuberculosis activity, which included the use of related carbonitrile compounds (Vasava et al., 2019).
- A study on the addition of a 2-(ethylamino)acetonitrile group to nitroxoline at position 7 significantly improved its anti-tumor activity in vitro and in vivo (Mitrović et al., 2017).
Anti-Cancer Activity :
- Angiotensin-(1-7), a seven-amino acid peptide hormone, was found to inhibit tumor angiogenesis in human lung cancer xenografts and reduce vascular endothelial growth factor, suggesting potential as a novel therapeutic agent for lung cancer treatment (Soto-Pantoja et al., 2009).
- Another study on Angiotensin-(1-7) reported its significant antiangiogenic and anticancer activity, reducing cancer growth and metastases by targeting the tumor microenvironment (Gallagher et al., 2014).
Antimicrobial and Antifungal Activities :
- Synthesized 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates showed in vitro anti-microorganism activities against various bacterial and fungal strains, which involved the use of similar carbonitrile compounds (Thanh et al., 2019).
Therapeutic Applications in Other Diseases :
- The study of a seven amino acid peptide, GQTYTSG, derived from the hepatitis C virus indicated anti-inflammatory activities, suggesting its potential as a therapeutic peptide for inflammation-related diseases (Li et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
7-aminoheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-4-2-1-3-5-7-9/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPSPUFLXTNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177756 | |
Record name | Heptanenitrile, 7-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23181-80-8 | |
Record name | 7-Aminoheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23181-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanenitrile, 7-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023181808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanenitrile, 7-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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